3-Cyclohexylpent-2-enedinitrile
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Overview
Description
3-Cyclohexylpent-2-enedinitrile is an organic compound characterized by a cyclohexyl group attached to a pent-2-enedinitrile moiety. This compound is part of the nitrile family, which is known for its diverse applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: One common method to synthesize nitriles is by heating halogenoalkanes with sodium or potassium cyanide in ethanol.
From Amides: Nitriles can also be prepared by dehydrating amides using phosphorus (V) oxide.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production of nitriles often involves large-scale reactions using similar methods as described above but optimized for higher yields and efficiency. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Nitriles can undergo oxidation reactions to form amides or carboxylic acids.
Reduction: Reduction of nitriles typically yields primary amines. This can be achieved using hydrogenation or other reducing agents.
Substitution: Nitriles can participate in nucleophilic substitution reactions, where the -CN group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as Grignard reagents or organolithium compounds are often used.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the reagent used.
Scientific Research Applications
3-Cyclohexylpent-2-enedinitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Cyclohexylpent-2-enedinitrile exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary based on the context of its application and the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylacetonitrile: Similar in structure but with a different carbon chain length.
Cyclohexylpropionitrile: Another related compound with a different carbon chain length.
Cyclohexylbutyronitrile: Differing by the length of the carbon chain attached to the nitrile group.
Uniqueness
3-Cyclohexylpent-2-enedinitrile is unique due to its specific structure, which combines a cyclohexyl group with a pent-2-enedinitrile moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
91842-50-1 |
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Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-cyclohexylpent-2-enedinitrile |
InChI |
InChI=1S/C11H14N2/c12-8-6-11(7-9-13)10-4-2-1-3-5-10/h6,10H,1-5,7H2 |
InChI Key |
YQWBXSWSTDULJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=CC#N)CC#N |
Origin of Product |
United States |
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